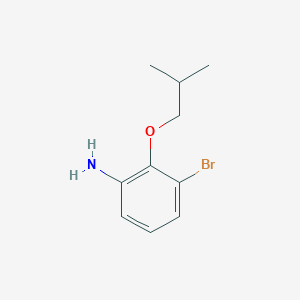
3-Bromo-2-(2-methylpropoxy)aniline
Overview
Description
3-Bromo-2-(2-methylpropoxy)aniline: is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a 2-methylpropoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-methylpropoxy)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the desired position on the aromatic ring.
Alkylation: The brominated aniline is then subjected to alkylation with 2-methylpropyl bromide to introduce the 2-methylpropoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(2-methylpropoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2-(2-methylpropoxy)aniline is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-methylpropoxy)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline group can form hydrogen bonds or participate in nucleophilic reactions, while the bromine atom can engage in halogen bonding or be a site for further functionalization.
Comparison with Similar Compounds
3-Bromoaniline: Lacks the 2-methylpropoxy group, making it less bulky and potentially less reactive in certain reactions.
2-(2-Methylpropoxy)aniline:
3-Bromo-2-methylaniline: Similar structure but with a methyl group instead of the 2-methylpropoxy group, leading to different steric and electronic properties.
Uniqueness: 3-Bromo-2-(2-methylpropoxy)aniline is unique due to the presence of both the bromine atom and the 2-methylpropoxy group. This combination of substituents provides distinct steric and electronic characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
Properties
IUPAC Name |
3-bromo-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSNHPJZWGYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)



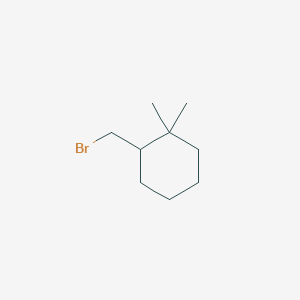
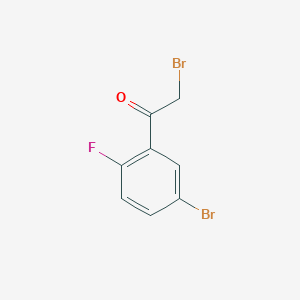

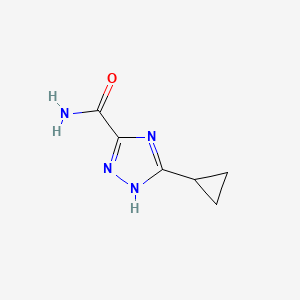
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
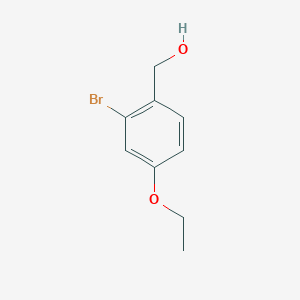
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
